Technical Guide: N-Desmethyl Rosuvastatin-D3 in Bioanalysis
Technical Guide: N-Desmethyl Rosuvastatin-D3 in Bioanalysis
The following technical guide details the properties, applications, and bioanalytical protocols for N-Desmethyl Rosuvastatin-D3 , a critical stable isotope-labeled internal standard used in pharmaceutical research.
Executive Summary
N-Desmethyl Rosuvastatin-D3 is the stable deuterium-labeled isotope of N-Desmethyl Rosuvastatin, the primary active metabolite of the HMG-CoA reductase inhibitor Rosuvastatin (Crestor). In drug development and clinical pharmacology, this molecule serves as the definitive Internal Standard (IS) for the precise quantification of the metabolite in biological matrices (plasma, serum, urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Its primary utility lies in correcting for matrix effects, extraction efficiency variances, and ionization suppression/enhancement during the bioanalysis of clinical samples.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The "D3" designation typically refers to the substitution of three hydrogen atoms with deuterium on the methylsulfonyl group. This specific labeling position is chosen to ensure the isotopic label remains stable and is not subject to metabolic exchange (e.g., deuterium exchange with solvent protons).
| Property | Specification |
| Chemical Name | N-Desmethyl Rosuvastatin-D3 (Sodium Salt) |
| IUPAC Name | Sodium (E,3R,5S)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(trideuteriomethylsulfonylamino)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
| Molecular Formula | C₂₁H₂₃D₃FN₃O₆S (Free Acid) / C₂₁H₂₂D₃FN₃NaO₆S (Sodium Salt) |
| Molecular Weight | ~470.53 g/mol (Free Acid) / ~492.51 g/mol (Sodium Salt) |
| Isotopic Purity | Typically ≥ 99% Deuterium enrichment |
| Solubility | Soluble in Methanol, DMSO, Acetonitrile; slightly soluble in water.[1][2][3][4] |
| Stability | Hygroscopic; Light-sensitive (protect from UV/visible light). |
Metabolic Context: The "Why"
Understanding the formation of N-Desmethyl Rosuvastatin is essential for interpreting pharmacokinetic (PK) data. Rosuvastatin is not extensively metabolized (approx. 10%), but the N-desmethyl metabolite is the major circulating product.[5]
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Enzymatic Pathway: Formed primarily by CYP2C9 and to a lesser extent by CYP2C19 .[4]
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Pharmacology: The metabolite retains approximately 1/6th to 1/2 of the HMG-CoA reductase inhibitory activity of the parent drug.[5]
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Clinical Relevance: Quantifying this metabolite is crucial in Drug-Drug Interaction (DDI) studies, particularly with CYP2C9 inhibitors (e.g., fluconazole) or inducers, and in pharmacogenomic studies involving CYP2C9 polymorphisms.
Visualization: Rosuvastatin Metabolic Pathway
Figure 1: Metabolic pathway of Rosuvastatin showing the CYP-mediated formation of the N-desmethyl metabolite.
Bioanalytical Application: LC-MS/MS Protocol
The following protocol outlines a validated workflow for quantifying N-Desmethyl Rosuvastatin using the D3 internal standard. This method relies on Isotope Dilution Mass Spectrometry (IDMS) principles.
Experimental Logic
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Why D3? The D3 analog co-elutes with the analyte but is mass-resolved by the mass spectrometer. This ensures that any ion suppression occurring at that specific retention time affects both the analyte and the IS equally, effectively normalizing the signal.
-
Polarity: Positive Ion Mode (ESI+) is preferred for sensitivity, utilizing the protonated molecule [M+H]⁺.
Sample Preparation (Protein Precipitation)[11]
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Aliquot: Transfer 50 µL of human plasma into a 1.5 mL centrifuge tube.
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IS Addition: Add 20 µL of N-Desmethyl Rosuvastatin-D3 working solution (e.g., 100 ng/mL in 50% Methanol).
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Precipitation: Add 200 µL of Acetonitrile (ACN) containing 0.1% Formic Acid. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Supernatant: Transfer clear supernatant to an autosampler vial.
LC-MS/MS Conditions[3][12][13]
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Column: C18 Reverse Phase (e.g., Waters XBridge C18, 3.5 µm, 2.1 x 100 mm).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: Linear ramp to 90% B
-
3.0-4.0 min: Hold at 90% B
-
4.1 min: Re-equilibrate at 20% B.
-
-
Flow Rate: 0.3 - 0.4 mL/min.
Mass Spectrometry Parameters (MRM)
The transitions below assume the D3 label is on the methylsulfonyl group.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Logic |
| N-Desmethyl Rosuvastatin | 468.1 (m/z) | 258.1 (m/z) | [M+H]⁺ → Pyrimidine Core Fragment |
| N-Desmethyl Rosuvastatin-D3 | 471.1 (m/z) | 258.1 (m/z) | [M+H]⁺ → Pyrimidine Core Fragment |
Note: While the product ion (258) is often identical for both analyte and IS (implying the label is lost in this specific fragmentation), the selectivity is maintained by the Q1 precursor mass difference (468 vs 471).
Visualization: Bioanalytical Workflow
Figure 2: Step-by-step LC-MS/MS workflow for the quantification of N-Desmethyl Rosuvastatin.
Handling & Storage Guidelines
Researchers must adhere to strict handling protocols due to the stability profile of statin metabolites.
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Light Sensitivity: Rosuvastatin and its metabolites are susceptible to photo-degradation (isomerization). Always handle under yellow monochromatic light or in amber glassware.
-
Temperature: Store the solid neat standard at -20°C or -80°C .
-
Solution Stability: Stock solutions in methanol are generally stable for 1 month at -20°C. Aqueous working solutions should be prepared fresh daily to prevent lactonization (acid-catalyzed cyclization).
References
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AstraZeneca. (2016). CRESTOR® (rosuvastatin calcium) Prescribing Information. Retrieved from [Link]
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Hull, C. K., et al. (2002). Quantification of rosuvastatin in human plasma by automated solid-phase extraction using tandem mass spectrometric detection. Journal of Chromatography B. Retrieved from [Link]
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Trivedi, R. K., et al. (2005). Determination of rosuvastatin in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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PubChem. (2024). N-Desmethyl rosuvastatin (Compound Summary). National Library of Medicine. Retrieved from [Link]
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Zhang, X., et al. (2012). Simultaneous determination of rosuvastatin and N-desmethyl rosuvastatin in human plasma by LC-MS/MS. Journal of Chromatography B. Retrieved from [Link]
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